molecular formula C16H27N5O4Si B12348661 9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-imino-5H-purin-6-one

9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-imino-5H-purin-6-one

Cat. No.: B12348661
M. Wt: 381.50 g/mol
InChI Key: BHMUHLDVSLLGHO-YZTHKRDXSA-N
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Description

9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-imino-5H-purin-6-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a modified oxolane ring. The presence of the tert-butyl(dimethyl)silyl group adds to its stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-imino-5H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the imino group can produce primary or secondary amines .

Scientific Research Applications

9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-imino-5H-purin-6-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes .

Mechanism of Action

The mechanism of action of 9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-imino-5H-purin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. The presence of the purine base allows it to mimic natural nucleotides, potentially interfering with DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-imino-5H-purin-6-one lies in its modified oxolane ring and the presence of the tert-butyl(dimethyl)silyl group. These modifications enhance its stability and reactivity, making it a valuable tool in synthetic chemistry and a promising candidate for therapeutic applications .

Properties

Molecular Formula

C16H27N5O4Si

Molecular Weight

381.50 g/mol

IUPAC Name

9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-imino-5H-purin-6-one

InChI

InChI=1S/C16H27N5O4Si/c1-16(2,3)26(4,5)24-7-10-9(22)6-11(25-10)21-8-18-12-13(21)19-15(17)20-14(12)23/h8-12,22H,6-7H2,1-5H3,(H2,17,20,23)/t9-,10+,11+,12?/m0/s1

InChI Key

BHMUHLDVSLLGHO-YZTHKRDXSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3C2=NC(=N)NC3=O)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=NC3C2=NC(=N)NC3=O)O

Origin of Product

United States

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